molecular formula C23H21FN4O3 B14933567 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B14933567
M. Wt: 420.4 g/mol
InChI Key: ZEIBYCOIHJUFRS-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyridoindole core fused to a benzodiazepine-dione scaffold via a 3-oxopropyl linker. Its molecular formula is C₂₃H₂₀FN₄O₃ (assuming a propyl linker; see Note 1), with a molecular weight of approximately 420.44 g/mol. The compound’s synthesis likely involves coupling a fluorinated pyridoindole precursor with a benzodiazepine-dione derivative under standard amide-forming conditions, analogous to methods described for related compounds .

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

3-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H21FN4O3/c24-13-5-6-18-15(11-13)16-12-28(10-9-19(16)25-18)21(29)8-7-20-23(31)26-17-4-2-1-3-14(17)22(30)27-20/h1-6,11,20,25H,7-10,12H2,(H,26,31)(H,27,30)

InChI Key

ZEIBYCOIHJUFRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

Preparation Methods

The synthesis of 3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps. The initial step often includes the preparation of the indole derivative, which can be synthesized using Fischer indole synthesis or other methods involving cyclization reactions . The benzodiazepine moiety is then introduced through a series of condensation reactions, often involving amines and carbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the benzodiazepine structure may interact with GABA receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Linkers or Substituents

The following table summarizes key structural differences and pharmacological implications:

Compound Name Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Features Reference
Target Compound: 3-[3-(8-Fluoro-pyridoindol-2-yl)-3-oxopropyl]-benzodiazepine-2,5-dione Pyridoindole + Benzodiazepine-dione 8-Fluoro; 3-oxopropyl linker ~420.44 Enhanced lipophilicity due to propyl linker; potential CNS activity .
3-[2-(8-Fluoro-pyridoindol-2-yl)-2-oxoethyl]-benzodiazepine-2,5-dione (CAS: 1574290-59-7) Pyridoindole + Benzodiazepine-dione 8-Fluoro; 2-oxoethyl linker 406.41 Shorter linker may reduce membrane permeability compared to target compound .
(8-Trifluoromethoxy-pyridoindol-2-yl)-(5-trifluoromethyl-pyrazol-3-yl)methanone Pyridoindole + Pyrazole 8-CF₃O; 5-CF₃-pyrazole ~440.32 Increased electron-withdrawing effects; likely higher metabolic stability
6-Fluoro-3,9-dimethyl-pyridoindole derivative Pyridoindole 6-Fluoro; 3,9-dimethyl ~290.34 Simplified structure with reduced steric hindrance; lower target specificity

Note 1: The target compound’s exact molecular formula is inferred from structurally related compounds in and .

Key Structural and Functional Differences

  • Substituent Effects: The 8-fluoro group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas the 8-CF₃O group in ’s analogue introduces strong electron-withdrawing effects, which may alter binding kinetics . Unlike the pyrazole-containing analogue (), the benzodiazepine-dione core in the target compound may interact with γ-aminobutyric acid (GABA) receptors or proteases, as seen in other benzodiazepine derivatives .

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